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Compound of Interest

Compound Name: Retinamide, N,N-diethyl-

Cat. No.: B15175944 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N,N-diethyl-

retinamide, a derivative of retinoic acid. The document details the most probable synthetic

pathways, reaction mechanisms, and provides a detailed, plausible experimental protocol for

its preparation. This guide is intended for an audience with a strong background in organic

chemistry and drug development.

Introduction
N,N-diethyl-retinamide is a synthetic derivative of all-trans-retinoic acid (ATRA), a metabolite of

vitamin A that plays a crucial role in various biological processes, including cell growth,

differentiation, and embryonic development.[1][2][3] The modification of the carboxylic acid

moiety of retinoic acid into an amide can alter its physicochemical properties, such as solubility

and stability, and its biological activity. While the biological functions of N,N-diethyl-retinamide

are not as extensively studied as other retinoids like N-(4-hydroxyphenyl)retinamide

(Fenretinide), its synthesis is of interest for the exploration of new retinoid analogs with

potentially novel pharmacological profiles.

Synthesis Pathway and Reaction Mechanism
The most direct and industrially scalable method for the synthesis of N,N-diethyl-retinamide is

through the amidation of all-trans-retinoic acid. This process involves the activation of the
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carboxylic acid group of retinoic acid, followed by nucleophilic acyl substitution by diethylamine.

Two primary pathways for this transformation are presented below.

Pathway 1: Activation of Retinoic Acid with Thionyl
Chloride
This pathway involves the conversion of retinoic acid to its more reactive acyl chloride

derivative using thionyl chloride (SOCl₂). The resulting retinoyl chloride readily reacts with

diethylamine to form the desired amide. The reaction is typically carried out in the presence of

a tertiary amine base, such as triethylamine (Et₃N), to neutralize the hydrochloric acid (HCl)

generated during the reaction.

The reaction mechanism proceeds in two main steps:

Formation of Retinoyl Chloride: Retinoic acid reacts with thionyl chloride to form an unstable

intermediate, a chlorosulfite ester. This intermediate then decomposes, with the release of

sulfur dioxide (SO₂) and a chloride ion, to form the retinoyl chloride.

Nucleophilic Acyl Substitution: The highly electrophilic carbonyl carbon of the retinoyl

chloride is attacked by the nucleophilic nitrogen atom of diethylamine. The subsequent

collapse of the tetrahedral intermediate and loss of a chloride ion yields N,N-diethyl-

retinamide.

A one-pot synthesis protocol, where the activation of the carboxylic acid and the reaction with

the amine occur in the same reaction vessel, is an efficient approach for this transformation.

Pathway 2: Amide Coupling using a Condensing Agent
This pathway utilizes a coupling agent to facilitate the direct formation of the amide bond

between retinoic acid and diethylamine without the need to isolate the acyl chloride

intermediate. Common coupling agents include carbodiimides, such as N,N'-

dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide

hydrochloride (EDCI).

The general mechanism with a carbodiimide involves:
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Activation of the Carboxylic Acid: The carboxylic acid adds to the carbodiimide to form a

highly reactive O-acylisourea intermediate.

Nucleophilic Attack by the Amine: The amine then attacks the carbonyl group of the O-

acylisourea intermediate, leading to the formation of the amide and a urea byproduct (e.g.,

dicyclohexylurea if DCC is used).

Additives such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) can be

used to increase the reaction rate and suppress side reactions.

Experimental Protocols
The following are detailed, plausible experimental protocols for the synthesis of N,N-diethyl-

retinamide based on the pathways described above.

Protocol 1: One-Pot Synthesis using Thionyl Chloride
This protocol is adapted from a general procedure for the one-pot synthesis of amides from

carboxylic acids using thionyl chloride.

Materials:

All-trans-retinoic acid

Thionyl chloride (SOCl₂)

Diethylamine

Triethylamine (Et₃N)

Anhydrous dichloromethane (DCM)

1 M Hydrochloric acid (HCl)

1 M Sodium hydroxide (NaOH)

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)
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Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet, dissolve all-trans-retinoic acid (1.0 eq) in anhydrous

dichloromethane.

Add triethylamine (3.0 eq) to the solution, followed by diethylamine (1.0 eq).

Cool the mixture to 0 °C in an ice bath.

Slowly add thionyl chloride (1.0 eq) dropwise to the stirred solution over a period of 15-20

minutes, maintaining the temperature at 0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography

(TLC).

Upon completion, quench the reaction by slowly adding water.

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, 1 M

NaOH, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

Purify the crude N,N-diethyl-retinamide by column chromatography on silica gel using a

suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis using a Coupling Agent
(EDCI/DMAP)
This protocol is based on the synthesis of a similar retinamide, N-(4-ethoxyphenyl)-retinamide.

Materials:

All-trans-retinoic acid

Diethylamine
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N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)

4-Dimethylaminopyridine (DMAP)

Anhydrous dichloromethane (DCM)

Anhydrous N,N-dimethylformamide (DMF)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve all-trans-retinoic

acid (1.2 eq) in a mixture of anhydrous DCM and a small amount of anhydrous DMF.

In a separate flask, mix diethylamine (1.0 eq), DMAP (0.6 eq), and EDCI (1.2 eq) in a mixture

of anhydrous DCM and anhydrous DMF.

Slowly add the solution of retinoic acid to the mixture containing the amine and coupling

agents at room temperature with stirring.

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress

by TLC.

After completion, dilute the reaction mixture with DCM and wash sequentially with saturated

aqueous NaHCO₃ solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent

under reduced pressure.

Purify the crude product by column chromatography on silica gel.
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As no specific experimental data for N,N-diethyl-retinamide was found in the literature, the

following tables provide representative data from analogous reactions for the synthesis of other

N,N-diethylamides and retinamides.

Table 1: Representative Reaction Conditions and Yields for Amide Synthesis

| Carboxylic Acid | Amine | Activating Agent/Coupling Agent | Solvent | Reaction Time | Yield (%)

| Reference | |---|---|---|---|---|---| | Benzoic Acid | Diethylamine | SOCl₂/Et₃N | Dichloromethane |

5 min | 86 | Adapted from a general procedure | | m-Toluic Acid | Diethylamine | 1,1'-

Carbonyldiimidazole | Dichloromethane | Not specified | 94-95 | For N,N-diethyl-m-toluamide | |

Retinoic Acid | 4-Ethoxyaniline | EDCI/DMAP | Dichloromethane/DMF | Not specified | 99.9 |

For N-(4-ethoxyphenyl)-retinamide |

Table 2: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for N,N-diethyl-retinamide

Note: These are predicted values and may differ from experimental data.

¹H NMR (CDCl₃, 400 MHz):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.1-7.1 m 7H Vinylic protons

~5.8 s 1H Vinylic proton

~3.4 q 4H N-CH₂-CH₃

~2.0 s 3H C9-CH₃

~1.7 s 3H C13-CH₃

~1.2 t 6H N-CH₂-CH₃

| ~1.0 | s | 6H | C1-gem-dimethyl |

¹³C NMR (CDCl₃, 100 MHz):
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Chemical Shift (δ, ppm) Assignment

~168 C=O (amide)

~120-140 Vinylic carbons

~42 N-CH₂

~34 C1

~29 C1-gem-dimethyl

~21 C9-CH₃

~13 C13-CH₃

| ~13 | N-CH₂-CH₃ |
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Caption: Synthesis of N,N-diethyl-retinamide via the retinoyl chloride intermediate.
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Step 1: Formation of Retinoyl Chloride

Step 2: Nucleophilic Acyl Substitution
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Caption: Reaction mechanism for the thionyl chloride mediated synthesis.
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Start: Reactants in Flask

Reaction at 0°C to RT

Quenching with Water

Liquid-Liquid Extraction

Drying of Organic Layer

Solvent Removal

Column Chromatography

Pure N,N-diethyl-retinamide
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Caption: Experimental workflow for the synthesis and purification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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